4-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine
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Overview
Description
4-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine is a complex organic compound that features a unique combination of functional groups, including a benzofuran, oxadiazole, pyridine, and thiomorpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the benzofuran derivative with hydrazine and carbon disulfide, followed by cyclization.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.
Thiomorpholine Introduction: Finally, the thiomorpholine ring can be introduced through a nucleophilic substitution reaction with a thiomorpholine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones can be formed.
Reduction: Amine derivatives can be produced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of various functional groups with biological macromolecules. It can also be used in the development of new drugs due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It can also be used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine is not fully understood. its structural features suggest it could interact with various molecular targets, such as enzymes or receptors. The oxadiazole and pyridine rings can participate in hydrogen bonding and π-π interactions, while the sulfonyl and thiomorpholine groups can engage in electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
Uniqueness
4-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine is unique due to its combination of a benzofuran core with an oxadiazole and pyridine ring, along with a sulfonyl thiomorpholine group. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C20H18N4O4S2 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
5-(3-methyl-5-thiomorpholin-4-ylsulfonyl-1-benzofuran-2-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O4S2/c1-13-15-12-14(30(25,26)24-8-10-29-11-9-24)5-6-17(15)27-18(13)20-22-19(23-28-20)16-4-2-3-7-21-16/h2-7,12H,8-11H2,1H3 |
InChI Key |
MRBCMLBEWSAVMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCSCC3)C4=NC(=NO4)C5=CC=CC=N5 |
Origin of Product |
United States |
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